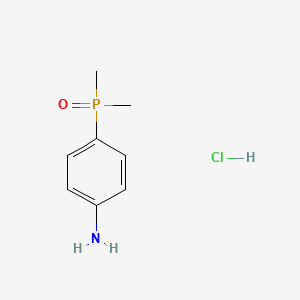
(4-Aminophenyl)dimethylphosphine oxide hydrochloride
Descripción general
Descripción
(4-Aminophenyl)dimethylphosphine oxide hydrochloride is an organic compound with the molecular formula C8H13ClNOP and a molecular weight of 205.62 g/mol . It is a derivative of phosphine oxide, featuring an amino group attached to a phenyl ring, which is further bonded to a dimethylphosphine oxide group. This compound is typically found in solid form and is known for its applications in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)dimethylphosphine oxide hydrochloride generally involves the reaction of 4-nitrophenylphosphine oxide with dimethylamine under controlled conditions. The nitro group is reduced to an amino group, and the resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylphosphine oxides.
Aplicaciones Científicas De Investigación
(4-Aminophenyl)dimethylphosphine oxide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Aminophenyl)dimethylphosphine oxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds, while the phosphine oxide group can participate in coordination chemistry. These interactions can modulate the activity of enzymes or alter protein conformation, leading to various biological effects .
Comparación Con Compuestos Similares
(4-Nitrophenyl)dimethylphosphine oxide: Similar structure but with a nitro group instead of an amino group.
(4-Hydroxyphenyl)dimethylphosphine oxide: Contains a hydroxyl group instead of an amino group.
(4-Methylphenyl)dimethylphosphine oxide: Features a methyl group instead of an amino group.
Uniqueness: (4-Aminophenyl)dimethylphosphine oxide hydrochloride is unique due to the presence of both an amino group and a phosphine oxide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications .
Propiedades
IUPAC Name |
4-dimethylphosphorylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOSYPEIKFMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619664 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479353-60-1 | |
| Record name | 4-(Dimethylphosphoryl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















